2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea)
Overview
Description
2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea), also known as 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea), is a useful research compound. Its molecular formula is C18H20Cl2N4S2 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea), a compound derived from anthracene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) is characterized by its anthracene backbone with two thiopseudourea moieties. This unique structure contributes to its biological activity through various interactions with cellular components.
Target Interactions
The compound primarily interacts with cellular proteins and enzymes, influencing several biochemical pathways. Its mechanism of action includes:
- Enzyme Inhibition : It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Protein Binding : The compound can bind to specific proteins, altering their conformation and activity. This interaction affects signaling pathways critical for cell proliferation and apoptosis.
Cellular Effects
The biological effects observed in various studies include:
- Antiproliferative Activity : Research indicates that 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) exhibits significant antiproliferative effects on cancer cell lines by inducing cell cycle arrest and apoptosis.
- Neuroprotective Effects : In neuronal models, the compound modulates neurotransmitter release and enhances synaptic plasticity, suggesting potential applications in neurodegenerative diseases.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound showed IC50 values ranging from 10 to 50 µM against various cancer cell lines including breast and lung cancers.
- Mechanistic Insights : The induction of apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Bacterial Inhibition : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the strain tested.
- Fungal Activity : Preliminary studies suggest antifungal effects against common pathogens like Candida species.
Case Studies
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Cancer Cell Line Study :
- Objective : To evaluate the antiproliferative effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM, with morphological changes indicative of apoptosis.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial activity against Staphylococcus aureus.
- Method : Broth microdilution method was employed to determine MIC values.
- Results : The compound exhibited an MIC of 64 µg/mL, demonstrating moderate antibacterial activity.
Data Summary
Biological Activity | Observations | IC50/MIC Values |
---|---|---|
Anticancer (MCF-7) | Induces apoptosis | IC50 = 20 µM |
Antibacterial | Inhibits growth of S. aureus | MIC = 64 µg/mL |
Antifungal | Effective against Candida spp. | MIC = 128 µg/mL |
Properties
IUPAC Name |
[10-(carbamimidoylsulfanylmethyl)anthracen-9-yl]methyl carbamimidothioate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S2.2ClH/c19-17(20)23-9-15-11-5-1-2-6-12(11)16(10-24-18(21)22)14-8-4-3-7-13(14)15;;/h1-8H,9-10H2,(H3,19,20)(H3,21,22);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUYGJPXSNDMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CSC(=N)N)CSC(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3063-89-6 | |
Record name | Pseudourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003063896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.